N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with prop-2-enylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities.
Uniqueness
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique structural features and specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Biological Activity
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazolo-pyrimidines. Its structure can be represented as follows:
This compound features a triazole ring fused to a pyrimidine system, which is known to enhance its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Notably:
- IC50 Values : Some derivatives exhibit IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-Aryl | MCF-7 | 15.3 |
N-Allyl | A549 | 29.1 |
These findings suggest that modifications on the triazole or pyrimidine moieties can significantly influence anticancer efficacy.
2. Antibacterial Activity
The antibacterial properties of N-allyl-3-methyl derivatives have been explored extensively. Research indicates that these compounds exhibit activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
For example:
- Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.5–32 µg/mL against various bacterial strains .
Compound Type | Bacteria | MIC (µg/mL) |
---|---|---|
Triazole Derivative | MRSA | 0.5 |
Pyrimidine Hybrid | E. coli | 16 |
3. Antiviral Activity
Triazolo-pyrimidines have also been investigated for their antiviral properties. Some studies report that derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
The mechanisms underlying the biological activities of N-allyl-3-methyl derivatives are multifaceted:
- Inhibition of Enzymes : Many compounds target specific enzymes involved in cancer cell proliferation or bacterial growth.
- Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
Case Studies
Several case studies illustrate the therapeutic potential of N-allyl-3-methyl derivatives:
- Study on Anticancer Effects : A study published in MDPI demonstrated that a related compound significantly inhibited tumor growth in vivo models of breast cancer.
- Antibacterial Efficacy : Research highlighted the effectiveness of triazolo-pyrimidines against resistant bacterial strains, showcasing their potential as novel antibiotics.
Properties
IUPAC Name |
3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYQKXVIMYHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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